flavonol 3-O-D-xylosyl-D-galactoside flavonol 3-O-D-xylosyl-D-galactoside Flavonol 3-O-D-xylosyl-D-galactoside is a glycosyloxyflavone that consists of flavonol attached to a D-xylosyl-D-galactosyl residue at position 3 via a glycosidic linkage. It is a disaccharide derivative, a glycosyloxyflavone and a xylosylgalactoside. It derives from a flavonol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1918364
InChI: InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1
SMILES:
Molecular Formula: C26H28O12
Molecular Weight: 532.5 g/mol

flavonol 3-O-D-xylosyl-D-galactoside

CAS No.:

Cat. No.: VC1918364

Molecular Formula: C26H28O12

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

flavonol 3-O-D-xylosyl-D-galactoside -

Specification

Molecular Formula C26H28O12
Molecular Weight 532.5 g/mol
IUPAC Name 2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1
Standard InChI Key QBUWNMMELNULIT-OFIMPLMVSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O
Canonical SMILES C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O

Introduction

Classification LevelCategory
Primary ClassFlavonoids
SubclassFlavonols
Specific TypeGlycosyloxyflavone
Specific SubtypeXylosylgalactoside

The unique glycosylation pattern of flavonol 3-O-D-xylosyl-D-galactoside distinguishes it from other flavonol glycosides and contributes to its specific biological properties .

Chemical Structure and Properties

Flavonol 3-O-D-xylosyl-D-galactoside features a flavonol backbone modified with specific sugar residues at a defined position. The systematic structure and properties of this compound have been well-characterized through various analytical methods.

Molecular Identification

The compound possesses several identifiers across chemical databases, facilitating its recognition in scientific literature:

Identifier TypeValue
PubChem CID16738684
CHEBI ID28321
Molecular FormulaC₂₆H₂₈O₁₂
Molecular Weight532.5 g/mol
Exact Mass532.15807632 Da
IUPAC Name2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

The compound is also known by alternative identifiers, including PubChem CID 23724476 and KEGG ID C04193, which may appear in different research contexts .

Physicochemical Properties

The physicochemical properties of flavonol 3-O-D-xylosyl-D-galactoside contribute to its biological behavior and potential applications:

PropertyValueSignificance
XLogP3-AA-0.8Indicates moderate hydrophilicity
Hydrogen Bond Donor Count6Important for biological interactions
Hydrogen Bond Acceptor Count12Enhances water solubility and molecular recognition
Rotatable Bond Count6Affects conformational flexibility

These properties, particularly its moderate hydrophilicity, suggest that flavonol 3-O-D-xylosyl-D-galactoside may have reasonable bioavailability while maintaining water solubility, which is advantageous for potential pharmaceutical applications .

Structural Features

The core structure of flavonol 3-O-D-xylosyl-D-galactoside consists of a flavonol (3-hydroxy-2-phenylchromen-4-one) with a disaccharide moiety attached at the 3-position. The specific sugar arrangement features a D-xylosyl unit linked to a D-galactosyl unit, which is then connected to the flavonol via a glycosidic bond .

The structural configuration can be represented by the InChI notation:
InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1

This complex structure, particularly the configuration of the sugar moieties, is crucial for the compound's biological activities and interactions with cellular targets.

Natural Occurrence and Synthesis

Natural Sources

Flavonol 3-O-D-xylosyl-D-galactoside has been reported in biological systems, most notably in Apis cerana (Asian honey bee) . This suggests its potential role in natural biological processes, possibly including plant-pollinator interactions or defense mechanisms.

The presence of this compound in natural systems is consistent with the broader distribution of flavonoid glycosides across the plant kingdom, where they often serve as defensive compounds or signaling molecules .

Synthesis Methods

The synthesis of flavonol 3-O-D-xylosyl-D-galactoside can be achieved through multiple approaches:

Synthesis MethodDescriptionAdvantages
Natural ExtractionIsolation from biological sourcesPreserves natural stereochemistry
Chemical SynthesisLaboratory preparation through organic chemistry methodsAllows structural modifications
Synthetic BiologyProduction using engineered microorganisms through fermentation processesPotential for scaled production

Recent advancements in synthetic biology have expanded the possibilities for producing flavonol glycosides, including flavonol 3-O-D-xylosyl-D-galactoside, through engineered microbial fermentation processes. These approaches offer potential advantages for industrial-scale production while minimizing environmental impact.

Biological Activities and Health Benefits

Pharmacological Profile

While research specifically on flavonol 3-O-D-xylosyl-D-galactoside is ongoing, the compound belongs to the flavonoid family, which exhibits a range of biological activities. Based on structural similarities with related flavonol glycosides, the following activities may be relevant:

Biological ActivityPotential MechanismResearch Status
AntioxidantFree radical scavengingInferred from related compounds
Anti-inflammatoryInhibition of inflammatory mediatorsUnder investigation
AntimicrobialDisruption of microbial cell membranesPreliminary findings

The specific arrangement of sugar moieties in flavonol 3-O-D-xylosyl-D-galactoside may confer distinct biological activities compared to other glycosides, making it a subject of interest for biochemical research.

Structure-Activity Relationships

The biological activity of flavonol 3-O-D-xylosyl-D-galactoside is influenced by its structural features:

  • The flavonol core provides antioxidant properties through its ability to donate hydrogen atoms and electrons.

  • The glycosylation pattern affects water solubility, metabolic stability, and interaction with cellular targets.

  • The specific combination of D-xylose and D-galactose sugars may influence receptor binding and cellular uptake.

Flavonoids vary in their biological activities based on their structure and glycosylation patterns. For comparison, flavonol 3-O-D-rhamnoside is known for strong antioxidant properties, while flavonol 3-O-D-galactoside is recognized for anti-inflammatory effects. The unique combination of sugar moieties in flavonol 3-O-D-xylosyl-D-galactoside may offer specific therapeutic advantages.

Research Status and Future Directions

Current Research Focus

Research on flavonol 3-O-D-xylosyl-D-galactoside is currently focused on several key areas:

Research AreaDescriptionSignificance
BioavailabilityUnderstanding absorption, distribution, and metabolismEssential for therapeutic applications
EfficacyEvaluation of biological activities in various modelsDetermination of potential health benefits
Interaction StudiesAnalysis of interactions with other biological moleculesElucidation of pharmacokinetics and pharmacodynamics

These research directions are crucial for determining the potential of flavonol 3-O-D-xylosyl-D-galactoside as a therapeutic agent or nutritional supplement.

Analytical Methods

The analysis of flavonol 3-O-D-xylosyl-D-galactoside typically employs advanced analytical techniques:

Analytical MethodApplicationAdvantages
UPLC-MS/MSIdentification and quantificationHigh sensitivity and specificity
NMR SpectroscopyStructural elucidationDetailed structural information
X-ray CrystallographyThree-dimensional structurePrecise spatial arrangement

Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) has been particularly useful for analyzing flavonoids, including glycosylated derivatives like flavonol 3-O-D-xylosyl-D-galactoside, in complex biological matrices .

Future Research Directions

Several promising research directions for flavonol 3-O-D-xylosyl-D-galactoside include:

  • Investigation of potential enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), which are relevant in the treatment of neurological disorders and inflammation, respectively.

  • Exploration of structure-activity relationships through the synthesis of structural analogs with modified sugar moieties.

  • Development of improved formulations to enhance bioavailability and targeted delivery.

  • Assessment of potential synergistic effects with other bioactive compounds.

  • Clinical studies to evaluate safety and efficacy in human subjects.

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